3-Fluoranthenol, acetate

Catalog No.
S12544150
CAS No.
65593-28-4
M.F
C18H14O3
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoranthenol, acetate

CAS Number

65593-28-4

Product Name

3-Fluoranthenol, acetate

IUPAC Name

acetic acid;fluoranthen-3-ol

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C16H10O.C2H4O2/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13;1-2(3)4/h1-9,17H;1H3,(H,3,4)

InChI Key

UIIFCMJEAPZNMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O

3-Fluoranthenol, acetate is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) characterized by its fused ring structure. This compound features an alcohol functional group (hydroxyl) and an acetate group, which can influence its chemical behavior and biological activity. Fluoranthene itself is known for its fluorescence and is often found in environmental samples resulting from incomplete combustion processes. The molecular formula for 3-Fluoranthenol, acetate can be represented as C${17}$H${14}$O$_2$, indicating the presence of an additional oxygen atom compared to fluoranthene.

Typical of alcohols and esters. Key reactions include:

  • Esterification: The hydroxyl group can react with acids to form esters, which may be relevant in synthetic applications.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, altering the compound's reactivity and potential applications.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Several methods can be employed to synthesize 3-Fluoranthenol, acetate:

  • Direct Acetylation: This involves the reaction of fluoranthene with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid.
  • Diels-Alder Reaction: This method allows for the construction of complex structures from simpler ones and can be utilized to create derivatives of fluoranthene.
  • Microsomal Activation: In vitro studies have shown that fluoranthene can be metabolized by liver microsomes to produce various hydroxylated metabolites, which can then be acetylated to yield 3-Fluoranthenol, acetate .

3-Fluoranthenol, acetate has potential applications in various fields:

  • Environmental Chemistry: As a marker for PAH pollution in environmental samples.
  • Pharmaceuticals: Investigated for its biological properties that may lead to therapeutic applications.
  • Material Science: Used in the development of fluorescent materials due to its luminescent properties.

Several compounds share structural similarities with 3-Fluoranthenol, acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
FluorantheneC${16}$H${10}$Base compound; known for fluorescence and toxicity
PyreneC${16}$H${10}$Alternant PAH; more thermodynamically stable
PhenanthreneC${14}$H${10}$Contains three fused rings; less complex than fluoranthene
Benzo[a]pyreneC${18}$H${12}$Known carcinogen; more potent than fluoranthene
AnthraceneC${14}$H${10}$Composed of three linearly fused benzene rings

Uniqueness: 3-Fluoranthenol, acetate is unique due to its specific functional groups (hydroxyl and acetate), which influence its chemical reactivity and biological properties compared to other PAHs that lack these modifications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

278.094294304 g/mol

Monoisotopic Mass

278.094294304 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types